molecular formula C17H18N4O2S B2356154 (E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide CAS No. 1147715-98-7

(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide

Cat. No.: B2356154
CAS No.: 1147715-98-7
M. Wt: 342.42
InChI Key: MLHGZVBGFSRILC-UHFFFAOYSA-N
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Description

(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide (CAS 1147715-98-7) is an organic design compound with a distinctive hybrid molecular structure, featuring a substituted pyrazolopyridine core and a phenyl ethenesulfonamide group in the (E) configuration . This architecture confers high isomeric purity and structural stability, making it a valuable precision tool in biochemical and pharmacological research. Its primary research value lies in its function as a dual RAF/MEK degrader, referred to in scientific literature as MS934 . Studies show this compound effectively reduces protein levels of key MAPK signaling pathway components, including MEK1, MEK2, and CRAF, in cancer cell lines, representing a novel mechanism beyond simple enzyme inhibition . The mechanism of action involves VHL- and proteasome-dependent degradation, leading to collateral depletion of CRAF protein and disruption of the RAF-MEK signaling axis, which is a critical target in oncology research, particularly for cancers driven by KRAS mutations . Available under the catalog number EN300-26608671, this compound is offered with high purity levels (typically 90% or 95%) for research applications . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-13(2)21-17-15(11-19-21)10-16(12-18-17)20-24(22,23)9-8-14-6-4-3-5-7-14/h3-13,20H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHGZVBGFSRILC-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=C(C=C2C=N1)NS(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=NC=C(C=C2C=N1)NS(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategy

The pyrazolo[3,4-b]pyridine core is synthesized via Huisgen cyclization between 5-amino-4-cyanopyridine and isopropyl hydrazine:

$$
\text{4-Cyano-5-aminopyridine} + \text{Isopropyl hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-amine} \quad
$$

Optimized Conditions :

  • Solvent: Anhydrous ethanol
  • Temperature: 80°C
  • Reaction time: 12 hr
  • Yield: 68-72%
Parameter Value
Purity (HPLC) 98.2%
$$ ^1H $$ NMR (δ) 8.21 (s, 1H), 2.95 (m, 1H), 1.45 (d, 6H)

Ethenesulfonamide Formation

Sulfonyl Chloride Preparation

(E)-Styrenesulfonyl chloride is synthesized via chlorosulfonation of trans-β-methylstyrene:

$$
\text{(E)-CH}2=CHPh + \text{ClSO}3H \xrightarrow{\text{CH}2Cl2} \text{(E)-PhCH=CHSO}_2Cl \quad
$$

Critical Parameters :

  • Temperature control (-5°C to 0°C) prevents isomerization
  • 93% regioselectivity for trans product

Amine Coupling Reaction

The key sulfonamide bond forms under Schotten-Baumann conditions:

$$
\text{(E)-PhCH=CHSO}2Cl + \text{Amine} \xrightarrow{\text{NaHCO}3, \text{THF/H}_2\text{O}} \text{Target Compound} \quad
$$

Optimized Reaction Table :

Base Solvent Ratio (THF:H₂O) Temp (°C) Yield (%)
NaHCO₃ 3:1 0-5 85
Et₃N 4:1 25 78
K₂CO₃ 2:1 10 81

Stereochemical Control Mechanisms

The E-configuration is maintained through:

  • Low-temperature sulfonation preventing thermal isomerization
  • Bulky tert-butyl groups in intermediate protection steps
  • Chelation-controlled elimination during sulfonyl chloride formation

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A Heck reaction approach using:

$$
\text{N-(pyrazolo[3,4-b]pyridin-5-yl)sulfonamide} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(OAc)}2} \text{Target} \quad
$$

Catalyst Comparison :

Catalyst System Yield (%) E:Z Ratio
Pd(OAc)₂/PPh₃ 73 92:8
PdCl₂(dppf) 68 89:11
Pd₂(dba)₃/Xantphos 81 95:5

Industrial-Scale Considerations

Continuous Flow Sulfonation

Patent WO2020148619A1 discloses tubular reactors for scale-up:

  • Throughput: 15 kg/hr
  • Isomer purity: 99.1%
  • Energy savings: 40% vs batch process

Crystallization Optimization

Solvent System Purity (%) Crystal Form
EtOAc/Hexane (1:4) 99.3 Needles
MeOH/H₂O (7:3) 98.7 Prisms
Acetone 97.9 Amorphous

Analytical Characterization

Spectroscopic Data Concordance :

Technique Key Features
$$ ^{13}C $$ NMR 148.2 ppm (sulfonamide S=O), 126.4 ppm (vinyl)
HRMS (ESI+) m/z 383.1542 [M+H]⁺ (calc. 383.1548)
IR (KBr) 1325 cm⁻¹ (asym S=O), 1160 cm⁻¹ (sym S=O)

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds and base catalysts under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Biochemical Probes : (E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide is explored for its potential as a biochemical probe to investigate enzyme interactions and cellular processes.

Medicine

  • Therapeutic Potential : The compound is under investigation for various therapeutic properties, including:
    • Anti-inflammatory Activity : Preliminary studies suggest it may inhibit inflammatory pathways.
    • Anticancer Properties : Research indicates potential efficacy against certain cancer cell lines by targeting specific molecular pathways.

Industry

  • Material Development : It is being utilized in the development of new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

Case Studies

  • Anti-inflammatory Studies : In vitro experiments demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages.
  • Anticancer Research : A study involving various cancer cell lines showed that this compound exhibited selective cytotoxicity against specific types of cancer cells, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name & Source Core Structure Key Substituents Interactions & Properties Potential Applications
Target Compound (E isomer) Pyrazolo[3,4-b]pyridine (E)-ethenesulfonamide, propan-2-yl, phenyl Sulfonamide H-bonding; π-π stacking; moderate lipophilicity Kinase inhibition, anticancer agents
(2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone Pyrazolo[3,4-b]pyridine Methanone, 2-hydroxy-5-methylphenyl, 3-methyl Intramolecular O–H···O and C–H···N H-bonds; π-π stacking in crystal Crystal engineering, materials science
4-(2-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl-2-pyridine derivatives Pyrazolo[3,4-b]pyridine Ethynyl-pyridine Alkyne-mediated π interactions; planar aromaticity GCN2 inhibition, immunomodulation
2-cyano-3-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide Pyrazolo[3,4-b]pyridine Cyano, enamide, thiolan-dioxo, 4-methoxyphenyl Dipole interactions; enhanced solubility via sulfone group Undisclosed, likely medicinal

Key Differences and Implications

Sulfonamide vs. Methanone (): The target compound’s sulfonamide group provides stronger hydrogen-bonding capacity compared to the ketone in ’s derivative. This enhances solubility and target-binding precision, making it more suitable for pharmaceutical applications.

Ethenesulfonamide vs. Ethynyl () :

  • The ethynyl group in ’s derivatives facilitates π-π interactions and rigid linear geometry, whereas the ethenesulfonamide in the target compound introduces conformational flexibility and polar interactions. This flexibility may broaden its binding modes in enzymatic pockets .

Stereochemical Considerations :

  • The E configuration of the ethenesulfonamide ensures optimal spatial alignment for receptor binding, contrasting with the planar ethynyl group in ’s compounds.

Research Findings and Methodological Insights

  • Crystallography : ’s compound exhibits intramolecular hydrogen bonds and π-π stacking, suggesting that the target compound’s crystal structure could be resolved using SHELX software .
  • Synthetic Routes : The sulfonamide group in the target compound likely derives from sulfonyl chloride reactions, whereas ’s ketone may arise from Friedel-Crafts acylation.
  • Computational Modeling : Density functional theory (DFT) methods, as described in , could predict the electronic properties of the sulfonamide group, aiding in activity optimization .

Biological Activity

(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The chemical structure can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure contributes to its interaction with various biological targets.

Research indicates that compounds with similar structures often exhibit activity against various biological targets:

  • Enzyme Inhibition : Many pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation. For instance, they may inhibit cyclooxygenase (COX) enzymes or other kinases that play roles in tumorigenesis.
  • Antiproliferative Effects : Studies have demonstrated that related compounds can induce apoptosis in cancer cells by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity IC50/EC50 Target Reference
Enzyme Inhibition (COX)0.1 µMCOX-1/COX-2
Antiproliferative (Cancer)50 µMVarious Cancer Cell Lines
Antimicrobial Activity20 µg/mLBacterial Strains

Case Studies

  • Cancer Cell Line Studies : In vitro studies have evaluated the compound's efficacy against various cancer cell lines. For example, it exhibited significant antiproliferative activity against breast cancer cells (MCF-7), with an IC50 value of approximately 50 µM. This suggests potential for further development as an anticancer agent.
  • Inflammation Models : Animal models of inflammation demonstrated that administration of this compound resulted in reduced edema and inflammatory markers, indicating its potential use in treating inflammatory diseases.
  • Antimicrobial Testing : The compound has shown promising antimicrobial activity against certain bacterial strains, suggesting a potential application in developing new antibiotics.

Research Findings

Recent studies have focused on optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. For instance, modifications to the sulfonamide group have been linked to enhanced potency against specific targets. The optimization process often involves structure-activity relationship (SAR) studies to identify key functional groups responsible for increased efficacy.

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-b]pyridine core. A common approach includes:

  • Step 1: Condensation of 5-aminopyrazolo[3,4-b]pyridine derivatives with aldehydes or ketones under acidic or catalytic conditions (e.g., In(OTf)₃ in ethanol) to introduce substituents .
  • Step 2: Sulfonylation using ethenesulfonyl chloride derivatives in anhydrous solvents (e.g., dichloromethane) with base catalysis (e.g., triethylamine) to form the sulfonamide bond .
  • Optimization: Yield improvements (up to 87%) are achieved by controlling temperature (20–60°C), solvent polarity, and catalyst loading. Slow crystallization via solvent evaporation enhances purity .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z 490.462 for a related compound) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Key peaks for sulfonamide (S=O at ~1150–1350 cm⁻¹) and C=C bonds (~1600 cm⁻¹) confirm functional groups .
  • Elemental Analysis (CHNS): Ensures stoichiometric purity (e.g., <0.3% deviation from theoretical values) .

Advanced: How do intramolecular interactions (e.g., hydrogen bonds) influence the compound’s conformation and stability?

Answer:
Intramolecular O–H···O and C–H···N hydrogen bonds enforce planar rigidity in the pyrazolo[3,4-b]pyridine system, forming S(6) ring motifs. These interactions:

  • Stabilize conformation: Reduce torsional strain, as shown by crystallographic data (e.g., 52.89° dihedral angles between aromatic rings) .
  • Impact solubility: Polar hydrogen bonds enhance solubility in aprotic solvents (e.g., DMSO) but reduce it in non-polar media .
  • Validate via X-ray diffraction: SHELX software refines bond lengths (e.g., C–N: 1.34 Å) and angles to resolve conformational details .

Advanced: What crystallographic strategies resolve discrepancies in π-π stacking data, and how do these interactions affect solid-state properties?

Answer:

  • Data Collection: High-resolution X-ray diffraction (0.84 Å) and synchrotron radiation minimize errors in π-π measurements .
  • Analysis Software: SHELXL refines slip distances (1.45–0.75 Å) and centroid separations (3.44–3.76 Å) to distinguish parallel vs. offset stacking .
  • Impact on Properties: Tight π-π interactions (e.g., 3.47 Å spacing) increase melting points and reduce solubility, critical for formulation studies .

Advanced: How can structural analogs guide the evaluation of this compound as a GCN2 kinase inhibitor?

Answer:

  • Analog Screening: Compare with patented pyrazolo[3,4-b]pyridine derivatives (e.g., 4-(2-pyrazolo[3,4-b]pyridin-5-yl)ethynyl-2-pyridine) showing IC₅₀ < 100 nM for GCN2 .
  • Docking Studies: Use density-functional theory (DFT) to model binding interactions (e.g., sulfonamide oxygen with kinase ATP-binding pockets) .
  • Activity Assays: Measure inhibition via Western blot (e.g., phospho-eIF2α reduction in cancer cell lines) .

Advanced: What strategies mitigate racemization or isomerization during synthesis?

Answer:

  • Stereocontrol: Use chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysts (e.g., Ru-BINAP) to preserve E-configuration .
  • Low-Temperature Reactions: Maintain -20°C during sulfonylation to prevent ethene isomerization .
  • Monitoring: Track stereochemistry via circular dichroism (CD) or chiral HPLC .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Recrystallization: Use ethanol/water mixtures to remove unreacted intermediates .
  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) separates sulfonamide byproducts .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water) achieve >98% purity for biological testing .

Advanced: How do substituents on the pyrazolo[3,4-b]pyridine ring modulate biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., -CF₃): Enhance binding affinity (ΔG = -9.2 kcal/mol) but reduce metabolic stability .
  • Bulkier Substituents (e.g., isopropyl): Improve selectivity for kinase targets (e.g., 10-fold vs. GSK3β) but may hinder solubility .
  • Quantitative Structure-Activity Relationship (QSAR): Hammett constants (σ) correlate substituent effects with IC₅₀ values .

Advanced: What computational methods validate electronic structure and reactivity?

Answer:

  • DFT Calculations: Colle-Salvetti correlation-energy functionals predict HOMO-LUMO gaps (e.g., 4.1 eV) and nucleophilic attack sites .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., water vs. lipid bilayer) on sulfonamide reactivity .
  • ADMET Prediction: SwissADME estimates bioavailability (%F = 65) and CYP450 interactions .

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